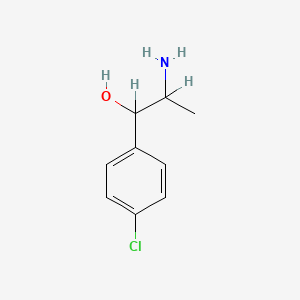

2-Amino-1-(4-chlorophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCGMHUCZEAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946754 | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23933-83-7 | |

| Record name | 4-Chloronorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the chemical formula C9H12ClNO. It serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyes. A thorough understanding of its physicochemical properties is fundamental for its application in organic synthesis, drug design, and formulation development. These properties govern its reactivity, solubility, and bioavailability, making their characterization a critical step in research and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some of the available data are predicted values and may vary from experimentally determined results.

| Property | Value | Source |

| Molecular Formula | C9H12ClNO | |

| Molecular Weight | 185.65 g/mol | |

| Appearance | Colorless to slightly yellow solid | |

| Melting Point | 58-62 °C or 238-238.5 °C | |

| Boiling Point | 323.2 ± 27.0 °C (Predicted) | |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | |

| logP | 3.22290 | [1] |

| Solubility | Soluble in water and many organic solvents. |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves a series of standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of the compound.

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[2]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[3][4]

-

For accuracy, the determination should be repeated at least twice, and the average value is reported.

-

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), and the liquid sample.

-

Procedure :

-

A few milliliters of the liquid are placed in a small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

-

Apparatus : Vials with screw caps, orbital shaker with temperature control, analytical balance, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure :

-

An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a vial.

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for phase separation. The solid and liquid phases are then separated by centrifugation or filtration.[8]

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.[8]

-

This procedure is repeated at various pH values to determine the pH-solubility profile.[9]

-

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

-

Apparatus : Potentiometer with a pH electrode, burette, beaker, magnetic stirrer, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Procedure :

-

A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water if the compound has low aqueous solubility.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[10][11]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[11][12]

-

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus : Vials with screw caps, orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure :

-

n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of the second phase is added to the vial.

-

The vial is sealed and shaken for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).[13][14]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[13]

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

-

Experimental and Characterization Workflow

A systematic workflow is essential for the comprehensive physicochemical characterization of a chemical compound. The following diagram illustrates a logical sequence of experiments and analyses.

Conclusion

The physicochemical properties of this compound are critical parameters that influence its behavior in chemical reactions and biological systems. Accurate determination of these properties through standardized experimental protocols is essential for its effective utilization in research and development. This guide provides a foundational understanding of these properties and the methodologies for their assessment, serving as a valuable resource for scientists and researchers in the field.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. scribd.com [scribd.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. who.int [who.int]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a chemical compound of interest in the pharmaceutical and chemical synthesis sectors. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, and visual representations of these processes.

Chemical Identity and Properties

This compound is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1][2] Its structure, featuring an amino group, a hydroxyl group, and a chlorophenyl group, makes it a versatile building block.[2]

The primary CAS (Chemical Abstracts Service) number for this compound appears to be 57908-21-1 .[2][3][4] Another CAS number, 23933-83-7, has also been associated with this chemical name.[1] It is important for researchers to verify the specific isomer and salt form when sourcing this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note the discrepancies in reported melting points, which may be attributed to different isomeric forms or the presence of salts (e.g., hydrochloride).

| Property | Value | Source(s) |

| CAS Number | 57908-21-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | Colorless to slightly yellow solid | [1] |

| Melting Point | 58-62 °C | [1] |

| 244-245 °C (likely hydrochloride salt) | [3] | |

| Boiling Point | 323.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.86 ± 0.45 (Predicted) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are two detailed protocols derived from patent literature and standard organic chemistry transformations.

Protocol 1: Synthesis by Catalytic Hydrogenation of an Oxime

This method describes the preparation of the trans isomer of this compound via the reduction of an oxime precursor.[5]

Materials:

-

trans-2-oximido-1-p-chlorobenzene acetone

-

Anhydrous methanol

-

Raney Nickel catalyst (40–300 mesh)

-

Hydrogen gas

-

Nitrogen gas

-

Pressurized reaction vessel with stirrer, thermometer, and pressure gauge

Procedure:

-

Charge the pressurized reaction vessel with 100g of trans-2-oximido-1-p-chlorobenzene acetone, 600g of anhydrous methanol, and 3g of Raney Nickel catalyst.[5]

-

Seal the vessel and purge the system with nitrogen gas five times to ensure an inert atmosphere.[5]

-

Begin stirring the mixture and gently heat to approximately 28-40 °C.[5]

-

Slowly introduce hydrogen gas into the vessel, maintaining an internal pressure of 0.4–0.8 MPa.[5]

-

Continue the reaction until the pressure inside the vessel no longer decreases, indicating the consumption of hydrogen has ceased.[5]

-

Stop the hydrogen supply and purge the vessel with nitrogen gas to remove any residual hydrogen.

-

Depressurize the vessel to normal atmospheric pressure.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.[5]

-

Transfer the filtrate to a distillation apparatus and remove the anhydrous methanol under vacuum to yield the final product, trans-2-amino-1-(4-chlorophenyl)propan-1-ol.[5]

Protocol 2: Synthesis by Reduction of a Ketone Precursor

This protocol is adapted from a standard procedure for the reduction of a similar ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one, using sodium borohydride.[6] This method yields a racemic mixture of the alcohol.

Materials:

-

2-Amino-1-(4-chlorophenyl)propan-1-one (CAS: 23933-82-6)[7]

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 1.0 equivalent of 2-Amino-1-(4-chlorophenyl)propan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Cool the solution to 0 °C using an ice bath.[6]

-

Slowly add 1.5 equivalents of sodium borohydride portion-wise, ensuring the temperature remains at 0 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction's completion via thin-layer chromatography (TLC).[6]

-

Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.[6]

-

Remove the methanol under reduced pressure using a rotary evaporator.[6]

-

Add water to the resulting residue and perform a liquid-liquid extraction with dichloromethane (3 repetitions).[6]

-

Combine the organic extracts and wash them sequentially with a saturated aqueous NaHCO₃ solution and then with brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude this compound by silica gel column chromatography.[6]

Visualized Workflows and Relationships

To better illustrate the experimental processes and the compound's role in drug development, the following diagrams have been generated using the DOT language.

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Caption: Workflow for Synthesis via Ketone Reduction.

Caption: Role as a Pharmaceutical Intermediate.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAS#:57908-21-1 | Chemsrc [chemsrc.com]

- 4. This compound | 57908-21-1 [chemicalbook.com]

- 5. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464 - PubChem [pubchem.ncbi.nlm.nih.gov]

stereoisomers of 2-Amino-1-(4-chlorophenyl)propan-1-ol

An In-depth Technical Guide to the Stereoisomers of 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Due to its structural similarity to known bioactive molecules, understanding the distinct properties of its four stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—is critical for targeted drug design and development. This document details the synthesis, separation, and characterization of these stereoisomers, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, it explores the potential biological activities and mechanisms of action, providing a foundation for future research and development endeavors.

Introduction

This compound possesses two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers with the erythro configuration ((1R,2S) and (1S,2R)) and another pair with the threo configuration ((1R,2R) and (1S,2S)). The spatial arrangement of the amino and hydroxyl groups significantly influences the molecule's interaction with biological targets, making the separation and individual characterization of each stereoisomer essential. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and biological evaluation of these compounds.

Physicochemical Properties

| Property | Racemic this compound | (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride |

| CAS Number | 23933-83-7[1] | 52373-28-1[2] |

| Molecular Formula | C₉H₁₂ClNO[1] | C₉H₁₃Cl₂NO |

| Molecular Weight | 185.65 g/mol [1] | 222.11 g/mol [2] |

| Melting Point | 58-62 °C or 238-238.5 °C (data varies)[1] | Not Available |

| Boiling Point | 323.2±27.0 °C (Predicted)[1] | Not Available |

| Density | 1.213±0.06 g/cm³ (Predicted)[1] | Not Available |

| Appearance | Colorless to slightly yellow solid[1] | Not Available |

| Solubility | Soluble in water and many organic solvents[1] | Not Available |

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers can be approached through stereoselective synthesis or by resolution of a racemic mixture.

General Synthesis Workflow

A common synthetic route starts from the corresponding ketone, 2-amino-1-(4-chlorophenyl)propan-1-one, which is then reduced to the amino alcohol. The diastereoselectivity of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Figure 1: General workflow for the synthesis and separation of stereoisomers.

Experimental Protocols

3.2.1. Diastereoselective Reduction of 2-Amino-1-(4-chlorophenyl)propan-1-one

This protocol is a generalized procedure based on the reduction of similar aminoketones.

-

Objective: To synthesize a mixture of erythro and threo diastereomers of this compound.

-

Materials: 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide.

-

Procedure:

-

Dissolve 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride in methanol at 0 °C.

-

Slowly add sodium borohydride to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, a mixture of diastereomers.

-

-

Purification: The diastereomers can be separated by fractional crystallization or column chromatography on silica gel.

3.2.2. Chiral Resolution using Tartaric Acid

This protocol describes the separation of enantiomers through the formation of diastereomeric salts, a widely used classical resolution method.[3][4]

-

Objective: To separate the enantiomers of a specific diastereomer (e.g., the erythro pair) of this compound.

-

Materials: Racemic erythro-2-Amino-1-(4-chlorophenyl)propan-1-ol, L-(+)-Tartaric acid or D-(-)-Tartaric acid, Ethanol, Sodium hydroxide solution, Diethyl ether.

-

Procedure:

-

Dissolve the racemic erythro-amino alcohol in hot ethanol.

-

Add a solution of an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in hot ethanol.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with cold ethanol. This salt will be enriched in one of the enantiomers.

-

The mother liquor will be enriched in the other diastereomeric salt.

-

To recover the free amino alcohol, treat the separated diastereomeric salt with a sodium hydroxide solution and extract with diethyl ether.

-

Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched amino alcohol.

-

-

Note: The choice of L- or D-tartaric acid will determine which enantiomer crystallizes preferentially.

3.2.3. Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5]

-

Objective: To separate and quantify the enantiomers of this compound.

-

Instrumentation: HPLC system with a chiral stationary phase (CSP) column and a UV detector.

-

Typical Column: Polysaccharide-based columns like Chiralpak® series (e.g., Chiralpak IA, IB, IC, ID, IE, IF) are often effective for separating amino alcohols.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

General Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the mobile phase at a constant flow rate.

-

Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., ~220 nm, due to the phenyl group).

-

The retention times of the enantiomers will differ, allowing for their separation and quantification.

-

-

Method Development Workflow:

Figure 2: Workflow for chiral HPLC method development.

Potential Biological Activities and Signaling Pathways

While specific biological data for the is limited, its structural similarity to other known bioactive compounds, such as chloramphenicol and various amino alcohols, suggests potential therapeutic applications.

Antimicrobial Activity

The presence of a p-chlorophenyl group is a common feature in some antimicrobial agents. Analogues of chloramphenicol, which contain a p-nitrophenyl group, are known to inhibit bacterial protein synthesis by binding to the ribosome. It is plausible that the could exhibit antimicrobial properties, and their efficacy would likely be stereospecific.

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease involved in various physiological and pathological processes, including cancer cell proliferation, invasion, and angiogenesis.[7][8][9][10][11] Certain amino alcohols and their derivatives have been identified as inhibitors of APN.[7] The stereochemistry of these inhibitors is often crucial for their binding affinity and inhibitory potency. The represent a class of compounds that could be investigated for their potential as APN inhibitors.

Adrenergic Receptor Activity

Many phenylpropanolamine derivatives are known to interact with adrenergic receptors. The stereochemical configuration of these molecules is a key determinant of their affinity and activity (agonist or antagonist) at different adrenoceptor subtypes. Further investigation is warranted to determine if the have any significant activity at these receptors.

Conclusion

The four represent a promising area for further research in medicinal chemistry and drug development. This technical guide has provided a framework for their synthesis, separation, and characterization, highlighting the critical role of stereochemistry. The outlined experimental protocols offer a starting point for researchers to obtain enantiomerically pure compounds for biological evaluation. Future studies should focus on the detailed biological characterization of each stereoisomer to elucidate their specific mechanisms of action and therapeutic potential. The exploration of their effects on microbial growth, aminopeptidase N activity, and adrenergic signaling could uncover novel therapeutic leads.

References

- 1. chembk.com [chembk.com]

- 2. (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride CAS#: 52373-28-1 [m.chemicalbook.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. mdpi.com [mdpi.com]

- 6. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential inhibition of aminopeptidase A and aminopeptidase N by new beta-amino thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, is a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthetic routes to obtain this specific stereoisomer, focusing on methodologies that ensure high diastereo- and enantioselectivity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and characterize this important chiral intermediate.

Synthetic Strategies

The synthesis of (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol presents a significant stereochemical challenge due to the presence of two contiguous chiral centers. The primary goal is to control the relative (erythro/threo) and absolute (1R,2R) stereochemistry. The most common and effective strategies involve the stereoselective reduction of a prochiral ketone or imine precursor.

Diastereoselective Reduction of an Oxime Precursor

A prevalent method for the synthesis of the corresponding trans (erythro) amino alcohol involves the catalytic hydrogenation of a 2-oximido-1-(4-chlorophenyl)propan-1-one precursor. While this method primarily establishes the desired erythro relative stereochemistry, it typically yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, which then requires a subsequent chiral resolution step.

Experimental Protocol: Synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol [1]

This protocol is adapted from a patented procedure and outlines the general steps for the synthesis of the racemic trans (erythro) diastereomer.

Materials:

-

trans-2-oximido-1-(4-chlorophenyl)propan-1-one

-

Anhydrous Methanol

-

Raney Nickel catalyst

-

Hydrogen gas

-

Nitrogen gas

-

Pressure reactor

Procedure:

-

Charge a pressure reactor with trans-2-oximido-1-(4-chlorophenyl)propan-1-one, anhydrous methanol, and Raney Nickel catalyst. The typical weight ratio of the oxime to methanol to catalyst is approximately 1:6-7:0.01-0.03.[1]

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 0.2-1.0 MPa.[1]

-

Stir the reaction mixture and heat to 20-40°C.[1]

-

Maintain the hydrogen pressure until the reaction is complete, as indicated by the cessation of hydrogen uptake.

-

Depressurize the reactor and purge with nitrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove methanol and obtain the crude trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

-

Further purification can be achieved by crystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | >88% | [1] |

| Diastereomeric Ratio (trans:cis) | Predominantly trans | [1] |

Logical Workflow for Diastereoselective Reduction:

Caption: Workflow for the synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

Asymmetric Synthesis Strategies for (1R,2R) Enantiomer

To directly obtain the desired (1R,2R) enantiomer, asymmetric synthetic methods are required. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. While specific protocols for (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol are not abundantly available in the public domain, established methodologies for the asymmetric synthesis of structurally related norephedrine analogues can be adapted.

a) Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones and imines. This method employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, and a hydrogen donor like isopropanol or formic acid. By selecting the appropriate chiral ligand, it is possible to selectively produce the desired enantiomer.

Conceptual Experimental Protocol (Adaptable for the target molecule):

Materials:

-

2-Amino-1-(4-chlorophenyl)propan-1-one (or a suitable N-protected derivative)

-

Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-TsDPEN-Ru complex)

-

Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)

-

Solvent (e.g., dichloromethane, methanol)

Procedure:

-

In an inert atmosphere, dissolve the substrate in the chosen solvent.

-

Add the chiral catalyst and the hydrogen donor.

-

Stir the reaction at the appropriate temperature until completion, monitoring by TLC or HPLC.

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC.

Signaling Pathway for Asymmetric Transfer Hydrogenation:

Caption: Conceptual pathway for asymmetric transfer hydrogenation.

b) Biocatalytic Approaches

Enzymes, particularly transaminases and ketoreductases, offer a highly selective and environmentally friendly route to chiral amino alcohols.

-

Transaminases: These enzymes can catalyze the asymmetric amination of a ketone precursor, 1-(4-chlorophenyl)-1-hydroxypropan-2-one, to directly yield the desired amino alcohol with high enantioselectivity. The choice of the transaminase (S- or R-selective) and the amine donor is crucial for controlling the stereochemistry.

-

Ketoreductases (KREDs): A prochiral ketone, 2-amino-1-(4-chlorophenyl)propan-1-one, can be stereoselectively reduced using a ketoreductase. KREDs often exhibit high enantioselectivity and can be used to produce the desired (1R) alcohol configuration. A cofactor regeneration system is typically required for this process to be economically viable.

Conceptual Experimental Protocol (Biocatalytic):

Materials:

-

Substrate (ketone precursor)

-

Transaminase or Ketoreductase enzyme

-

Buffer solution

-

Amine donor (for transaminases) or cofactor regeneration system (for KREDs)

-

Organic solvent for extraction

Procedure:

-

Prepare a buffered solution containing the enzyme.

-

Add the substrate and the amine donor or cofactor regeneration components.

-

Incubate the reaction under controlled pH and temperature with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Upon completion, stop the reaction (e.g., by pH change or solvent addition).

-

Extract the product with an organic solvent.

-

Purify the product and determine the enantiomeric excess.

Biocatalytic Synthesis Workflow:

References

(1S,2R)-2-Amino-1-(4-chlorophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol, a halogenated derivative of norephedrine, is a chiral amino alcohol with potential applications in pharmaceutical research and development. Its structural similarity to known sympathomimetic amines suggests a pharmacological profile involving the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the available physicochemical properties, potential pharmacological actions, and relevant experimental methodologies. Due to a scarcity of data specific to the (1S,2R) stereoisomer, information from closely related compounds is included to provide a comparative context. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using diagrams.

Physicochemical Properties

Precise experimental data for the (1S,2R) stereoisomer of 2-amino-1-(4-chlorophenyl)propan-1-ol is limited in publicly accessible literature. The following tables summarize known properties for the un-substituted parent compound, (1S,2R)-(+)-norephedrine, and general data for the racemic this compound to provide an estimated profile.

Table 1: Physicochemical Data of (1S,2R)-(+)-Norephedrine and Related Compounds

| Property | (1S,2R)-(+)-Norephedrine | This compound (Isomer unspecified) |

| Molecular Formula | C₉H₁₃NO | C₉H₁₂ClNO |

| Molecular Weight | 151.21 g/mol | 185.65 g/mol |

| Melting Point | 51-54 °C | 58-62 °C or 238-238.5 °C[1] |

| Boiling Point | Not readily available | 323.2 °C (Predicted)[1] |

| Specific Optical Rotation | +40° (c = 7 in 1 M HCl) | Not available |

| pKa | 9.05 | 11.86 (Predicted)[1] |

| Solubility | Soluble in water and organic solvents | Soluble in water and many organic solvents[1] |

Note: The conflicting melting point data for the chloro-derivative may be due to different isomeric forms or the presence of a hydrochloride salt.

Synthesis

A common synthetic approach involves the reaction of 4-chlorobenzaldehyde with a chiral amine- and hydroxyl-containing compound. Another potential route is the stereoselective reduction of a corresponding α-amino ketone precursor. Biocatalytic methods, employing enzymes such as transaminases, offer a greener alternative for producing enantiomerically pure amino alcohols.

Pharmacological Profile

Mechanism of Action

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol is a structural analog of norephedrine and substituted cathinones, which are known to act as sympathomimetic agents. The primary mechanism of action for this class of compounds is the modulation of monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).

These compounds can act as either reuptake inhibitors or releasing agents at these transporters, leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the synaptic cleft. The 4-chloro substitution on the phenyl ring is expected to influence the potency and selectivity of the compound for the different monoamine transporters.

Signaling Pathways

The interaction of (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol with monoamine transporters initiates a cascade of downstream signaling events. By increasing the levels of norepinephrine and dopamine, it can indirectly activate adrenergic and dopaminergic receptors, respectively.

Caption: Monoamine Transporter Modulation by (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol.

Experimental Protocols

Detailed experimental protocols for (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol are not available. However, the following are generalized protocols for assessing the activity of compounds at monoamine transporters, which can be adapted for the characterization of this molecule.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound to a specific monoamine transporter.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human norepinephrine transporter (hNET) or dopamine transporter (hDAT) are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Detection: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter by its transporter.

Workflow:

References

Spectroscopic and Experimental Data for 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Technical Overview

Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Amino-1-(4-chlorophenyl)propan-1-ol is not publicly available at this time. Similarly, detailed experimental protocols for the acquisition of such data and information regarding its involvement in specific biological signaling pathways or experimental workflows could not be located.

This guide aims to provide a framework for the type of data and experimental details that would be essential for a complete technical understanding of this compound, intended for researchers, scientists, and drug development professionals. While direct data for the target compound is absent, this document will present general methodologies and expected spectral characteristics based on analogous compounds.

Predicted Spectroscopic Data

In the absence of experimental spectra, predictive models and data from structurally similar compounds can offer insights into the expected spectroscopic characteristics of this compound. The following tables outline the anticipated data points.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.2 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 4.5 | Doublet | 1H | CH-OH |

| ~ 3.0 | Multiplet | 1H | CH-NH₂ |

| ~ 1.5 - 2.0 | Broad Singlet | 3H | -OH, -NH₂ |

| ~ 1.0 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 140 | Ar-C (ipso to CH(OH)) |

| ~ 133 | Ar-C (ipso to Cl) |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 75 | CH-OH |

| ~ 55 | CH-NH₂ |

| ~ 18 | -CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H stretch (alcohol), N-H stretch (amine) |

| 3050 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1600, 1490 | C=C stretch (aromatic) |

| 1100 - 1000 | C-O stretch (alcohol) |

| 830 | C-H bend (para-substituted aromatic) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 185/187 | [M]⁺ (Molecular ion) |

| 170/172 | [M - CH₃]⁺ |

| 141/143 | [C₇H₆ClO]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 44 | [C₂H₆N]⁺ |

General Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra would be obtained to provide a signal for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: The spectrum would be recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), would be used.

-

Ionization: Electron Ionization (EI) would be a common method to induce fragmentation and provide a characteristic fragmentation pattern.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathways. Research in this area would likely involve a series of in vitro and in vivo studies to determine its biological targets and mechanism of action.

An initial experimental workflow to investigate its biological activity might involve:

In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-1-(4-chlorophenyl)propan-1-ol. This compound is of interest in medicinal chemistry and drug development, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. This document presents predicted ¹H NMR data, a detailed experimental protocol for acquiring the spectrum, and a structural diagram correlating protons to their expected signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~ 1.0 - 1.2 | Doublet (d) | ~ 6.5 - 7.0 | 3H |

| H-b | ~ 3.0 - 3.3 | Multiplet (m) | - | 1H |

| H-c | ~ 4.5 - 4.8 | Doublet (d) | ~ 4.0 - 5.0 | 1H |

| H-d (aromatic) | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 - 8.5 | 2H |

| H-e (aromatic) | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 - 8.5 | 2H |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | - | 1H |

| -NH₂ | Variable (broad singlet) | Broad Singlet (br s) | - | 2H |

Structural Representation and Proton Assignment

The chemical structure of this compound with the assigned proton labels is depicted below. This diagram is essential for correlating the predicted spectral data with the molecular structure.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable -OH and -NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

-

Use a nuclear magnetic resonance spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

The acquisition time is generally set between 2 to 4 seconds.

-

A relaxation delay of 1 to 5 seconds is used to allow for full relaxation of the protons between scans.

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

The pulse angle is typically set to 90 degrees.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

The logical workflow for this experimental protocol is illustrated in the diagram below.

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

This guide provides a comprehensive overview of the ¹H NMR characteristics of this compound. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of this compound.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a compound of interest in pharmaceutical development. This document outlines a detailed experimental protocol for acquiring ¹³C NMR spectra, presents predicted chemical shift data, and provides a visual representation of the molecular structure to aid in spectral interpretation.

Introduction

This compound is a chiral amino alcohol derivative. Its chemical structure, featuring a chlorophenyl ring, a hydroxyl group, and an amino group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. By analyzing the chemical shifts of the carbon atoms within the molecule, researchers can confirm its identity and substitution pattern.

Molecular Structure and Carbon Environments

The structure of this compound contains nine distinct carbon environments, which will give rise to nine unique signals in a proton-decoupled ¹³C NMR spectrum. The molecular structure and the numbering of the carbon atoms are illustrated in the diagram below.

References

The Unveiling of 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Journey from Antidepressant Metabolism to a Molecule of Interest

An In-depth Technical Guide on the Discovery and History of Bupropion's Bioactive Metabolites

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a chemical entity that encompasses the pharmacologically active amino alcohol metabolites of the atypical antidepressant bupropion. This document details the initial synthesis and development of the parent drug, bupropion, by Nariman Mehta at Burroughs Wellcome in 1966, and traces the subsequent identification and characterization of its major metabolites, including threohydrobupropion and erythrohydrobupropion. A thorough examination of the stereoselective metabolism of bupropion, the enzymes involved, and the resulting pharmacokinetic profiles of these metabolites is presented. Furthermore, this guide compiles available quantitative data on the pharmacological activity of these amino alcohol isomers, their interactions with neurotransmitter transporters and nicotinic acetylcholine receptors, and the experimental methodologies employed in their synthesis and biological evaluation.

Introduction: The Genesis of a Novel Antidepressant

The story of this compound is intrinsically linked to the development of the antidepressant bupropion. In 1966, Nariman Mehta, a chemist at Burroughs Wellcome (now part of GlaxoSmithKline), synthesized bupropion as a novel therapeutic agent for depression.[1][2] The drug, initially known as amfebutamone, was patented in 1974 and received its first FDA approval in 1985 under the trade name Wellbutrin.[1][2] However, it was temporarily withdrawn from the market in 1986 due to a higher than anticipated incidence of seizures at the initially recommended doses.[1] Following a re-evaluation of its dosage, bupropion was reintroduced in 1989 and has since become a widely prescribed treatment for major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.[1][2]

Early in the clinical development of bupropion, it became evident that the drug undergoes extensive metabolism in the body, with its metabolites playing a crucial role in its overall pharmacological profile. This realization shifted scientific focus towards identifying and characterizing these metabolic products, leading to the discovery of the amino alcohol derivatives that are the subject of this guide.

The Discovery of this compound as Metabolites of Bupropion

Initial metabolic studies of bupropion revealed that the parent compound is significantly transformed in the liver, with the resulting metabolites reaching higher and more sustained plasma concentrations than bupropion itself. Among the key metabolites identified were the amino alcohol diastereomers, threohydrobupropion and erythrohydrobupropion , collectively referred to as this compound.

These metabolites are formed through the reduction of the carbonyl group of bupropion. This metabolic process is stereoselective, leading to the formation of different stereoisomers of the amino alcohols. The primary enzymes responsible for this reduction include 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of the individual amino alcohol metabolites have been characterized, although detailed data for the isolated isomers can be sparse in publicly available literature. The pharmacokinetic profiles, however, have been more extensively studied in the context of bupropion administration.

Table 1: Physicochemical Properties of this compound (General)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀ClNO | [3] |

| Molar Mass | 241.76 g/mol | [3] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Pharmacokinetic Parameters of Bupropion and its Amino Alcohol Metabolites

| Compound | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t½) | Plasma Protein Binding |

| Bupropion | Varies by formulation | ~2-5 hours | ~21 hours | 84% |

| Threohydrobupropion | Higher than bupropion | Longer than bupropion | ~37 hours | 42% |

| Erythrohydrobupropion | Similar to bupropion | Longer than bupropion | ~33 hours | Data not available |

Note: The pharmacokinetic parameters can vary significantly based on the bupropion formulation (immediate-release, sustained-release, or extended-release) and individual patient metabolism.

Experimental Protocols

Chemical Synthesis of Threohydrobupropion and Erythrohydrobupropion

While primarily formed through metabolism, the chemical synthesis of threohydrobupropion and erythrohydrobupropion is crucial for producing standards for analytical and pharmacological studies. A general approach involves the stereoselective reduction of bupropion.

Protocol for the Reduction of Bupropion:

-

Dissolution: Dissolve bupropion hydrochloride in a suitable solvent, such as methanol or ethanol.

-

Reducing Agent: Add a reducing agent capable of converting the ketone to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. The choice of reducing agent and reaction conditions (temperature, solvent) can influence the stereoselectivity of the reduction, yielding different ratios of the threo and erythro isomers.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of an acid, such as dilute hydrochloric acid.

-

Extraction: Neutralize the reaction mixture and extract the amino alcohol products into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Separate the threohydrobupropion and erythrohydrobupropion diastereomers using column chromatography on silica gel. The choice of eluent system will depend on the specific isomers being separated.

-

Characterization: Confirm the identity and purity of the isolated isomers using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Pharmacological Assays

This assay determines the affinity of the amino alcohol metabolites for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human NET or DAT.

-

Radioligand: Use a specific radioligand for each transporter, such as [³H]nisoxetine for NET and [³H]WIN 35,428 for DAT.

-

Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (threohydrobupropion or erythrohydrobupropion).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the functional antagonism of the amino alcohol metabolites at nicotinic acetylcholine receptors (nAChRs).

-

Cell Culture: Use a cell line (e.g., Xenopus oocytes or a mammalian cell line) expressing the desired nAChR subtype (e.g., α4β2).

-

Electrophysiology: Use two-electrode voltage clamp or patch-clamp techniques to measure the ion currents elicited by the application of acetylcholine (ACh), the natural agonist of nAChRs.

-

Compound Application: Apply varying concentrations of the test compound (threohydrobupropion or erythrohydrobupropion) to the cells prior to or concurrently with the application of ACh.

-

Data Recording: Record the changes in the ACh-induced currents in the presence of the test compound.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the maximal ACh-induced current (IC₅₀ value).

Pharmacological Profile and Mechanism of Action

The amino alcohol metabolites of bupropion are pharmacologically active and contribute significantly to the overall therapeutic effects of the parent drug. Their primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, although they are generally less potent than bupropion itself in this regard. They also exhibit antagonist activity at nicotinic acetylcholine receptors.

Table 3: Pharmacological Activity of Bupropion Metabolites

| Compound | Target | Activity (IC₅₀/Ki) | Reference |

| Threohydrobupropion | Norepinephrine Transporter (NET) | Weak inhibitor (rat IC₅₀: 16 µM) | [3] |

| Dopamine Transporter (DAT) | Weak inhibitor (rat IC₅₀: 47 µM) | [3] | |

| Serotonin Transporter (SERT) | Weak inhibitor (rat IC₅₀: 67 µM) | [3] | |

| α3β4 Nicotinic Acetylcholine Receptor | Antagonist (IC₅₀: 14 µM) | [3] | |

| Erythrohydrobupropion | Norepinephrine Transporter (NET) | Data not available | |

| Dopamine Transporter (DAT) | Data not available | ||

| Serotonin Transporter (SERT) | Data not available | ||

| Nicotinic Acetylcholine Receptors | Antagonist (potency data scarce) | [4] |

Note: The available quantitative data for the individual isomers is limited, with much of the research reporting on the racemic mixtures or relative potencies.

The inhibition of norepinephrine and dopamine reuptake by these metabolites is believed to contribute to the antidepressant effects of bupropion. The antagonism of nicotinic acetylcholine receptors is thought to play a role in its efficacy as a smoking cessation aid.

Visualizations

Caption: Metabolic pathway of bupropion to its amino alcohol metabolites.

References

- 1. Bupropion | Definition, Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]

- 2. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 4. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol from 4-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a valuable building block in pharmaceutical and organic chemistry, starting from the readily available precursor, 4-chlorobenzaldehyde. This document details the core synthetic strategy, encompassing the Henry reaction and subsequent nitro group reduction, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

This compound, also known as 4-chloronorephedrine, is a chiral amino alcohol. Its structure is a key feature in various biologically active molecules and serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. The synthetic route from 4-chlorobenzaldehyde is a practical and efficient method for its preparation in a laboratory setting.

The overall synthetic pathway involves a two-step process:

-

Henry Reaction (Nitroaldol Reaction): A carbon-carbon bond-forming reaction between 4-chlorobenzaldehyde and nitroethane to produce the intermediate, 1-(4-chlorophenyl)-2-nitropropan-1-ol.

-

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine to yield the final product, this compound.

This guide will provide a detailed examination of each of these steps.

Synthetic Pathway Overview

The synthesis commences with the base-catalyzed condensation of 4-chlorobenzaldehyde with nitroethane. This reaction, known as the Henry reaction, forms a β-nitro alcohol.[1][2] The subsequent step focuses on the chemoselective reduction of the nitro group to an amine, which can be achieved through various methods, most notably catalytic hydrogenation.[3]

Caption: Overall synthetic scheme.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-nitropropan-1-ol via the Henry Reaction

The Henry reaction is a classic method for the formation of β-nitro alcohols.[1][2][4] This protocol is adapted from procedures for similar aromatic aldehydes.

Reaction Scheme:

Caption: Henry reaction workflow.

Materials:

-

4-chlorobenzaldehyde

-

Nitroethane

-

Sodium hydroxide (NaOH) or other suitable base

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in the same solvent.

-

To the cooled solution of 4-chlorobenzaldehyde, add nitroethane (1.2 equivalents).

-

Slowly add the sodium hydroxide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by the slow addition of 1M HCl until the pH is approximately 7.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)-2-nitropropan-1-ol.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-chlorophenyl)-2-nitropropan-1-ol to this compound

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups to amines.[3] Raney Nickel is often employed as a catalyst for this transformation.

Reaction Scheme:

Caption: Nitro group reduction workflow.

Materials:

-

1-(4-chlorophenyl)-2-nitropropan-1-ol

-

Raney Nickel (catalyst)

-

Anhydrous methanol

-

Hydrogen gas (H₂)

-

Pressure reactor (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a pressure reactor, dissolve 1-(4-chlorophenyl)-2-nitropropan-1-ol (1 equivalent) in anhydrous methanol.

-

Carefully add Raney Nickel (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) for 4-24 hours.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis. Note that yields are highly dependent on reaction scale and purification methods.

Table 1: Henry Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 4-chlorobenzaldehyde | N/A |

| Reagent | Nitroethane | N/A |

| Base | Sodium Hydroxide | [1][2] |

| Solvent | Methanol or Ethanol | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 12-24 hours | [5] |

| Reported Yield | 60-80% (typical for similar reactions) | [5] |

Table 2: Nitro Group Reduction Parameters

| Parameter | Value | Reference |

| Starting Material | 1-(4-chlorophenyl)-2-nitropropan-1-ol | N/A |

| Reducing Agent | Hydrogen Gas (H₂) | [3] |

| Catalyst | Raney Nickel | [3] |

| Solvent | Methanol | [6] |

| Pressure | 50-100 psi | [6] |

| Temperature | Room Temperature to 40 °C | [6] |

| Reaction Time | 4-24 hours | [6] |

| Reported Yield | >80% (typical for nitro reductions) | [6] |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the entire synthesis, from starting materials to the final purified product.

Caption: Complete experimental workflow.

Conclusion

The synthesis of this compound from 4-chlorobenzaldehyde is a robust and well-established process in organic synthesis. The two-step approach, involving a Henry reaction followed by nitro group reduction, provides a reliable route to this important pharmaceutical intermediate. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Careful optimization of reaction conditions and purification techniques will ensure high yields and purity of the final product.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-1-(4-chlorophenyl)propan-1-ol: Structure, Synthesis, and Biological Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is a substituted phenethylamine derivative with a chemical structure suggestive of potential psychoactive properties. Its core scaffold is shared by a variety of compounds known to interact with the central nervous system, including sympathomimetic amines and reuptake inhibitors of monoamine neurotransmitters. The presence of a chlorine atom on the phenyl ring and two chiral centers gives rise to four distinct stereoisomers, each potentially possessing unique pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stereoselective synthesis, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, such as norephedrine and other chlorophenylpropanolamine analogues, to provide a predictive yet scientifically grounded resource for researchers. This guide also presents exemplary experimental protocols for the synthesis, separation, and biological evaluation of its stereoisomers, offering a foundational framework for future research endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a propan-1-ol backbone substituted with an amino group at the second carbon and a 4-chlorophenyl group at the first carbon. The chemical formula is C₉H₁₂ClNO.[1]

Stereoisomerism: The molecule possesses two chiral centers at C1 and C2, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers and are classified as the erythro diastereomers (analogous to norephedrine). The (1R,2R) and (1S,2S) pair are also enantiomers and are classified as the threo diastereomers (analogous to norpseudoephedrine). The relative stereochemistry of these isomers is crucial as it dictates the three-dimensional orientation of the functional groups and, consequently, their interaction with biological targets.

Physicochemical Data: Quantitative data for the specific stereoisomers of this compound is scarce in publicly available literature. The table below summarizes the available predicted and experimental data, alongside data for the closely related analogue, norephedrine, for comparative purposes. The significant discrepancy in reported melting points for the target compound may be attributable to the different stereoisomers.

| Property | This compound | (1R,2S)-Norephedrine (Analogue) | Data Source |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₃NO | [1] |

| Molar Mass | 185.65 g/mol | 151.21 g/mol | [1] |

| Melting Point | 58-62 °C or 238-238.5 °C | 50 °C | [1] |

| Boiling Point | 323.2±27.0 °C (Predicted) | 229-231 °C | [1] |

| pKa | 11.86±0.45 (Predicted) | 9.39 | [2] |

| LogP | 1.72 (Predicted) | 1.12 | [2] |

| Solubility | Sparingly soluble in water | Soluble in water | [2] |

Stereoselective Synthesis and Separation

The synthesis of this compound can be approached through various synthetic routes, often starting from 4-chlorobenzaldehyde or a related ketone. A key challenge is the stereoselective control of the two chiral centers to yield specific diastereomers and enantiomers.

Exemplary Synthesis of the trans-(erythro)-Diastereomer

A patented method describes the synthesis of the trans isomer, which corresponds to the erythro diastereomer.[3] This process involves the catalytic hydrogenation of trans-2-oximido-1-p-chlorobenzene acetone.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, combine trans-2-oximido-1-p-chlorobenzene acetone, absolute methanol, and Raney nickel catalyst.

-

Hydrogenation: Purge the vessel with nitrogen, then slowly introduce hydrogen gas, maintaining a pressure of 0.2-1.0 MPa. The reaction is typically carried out at a temperature of 20-40 °C with stirring.

-

Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The methanol is removed from the filtrate under reduced pressure to yield the crude trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for the preparation of trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound is critical for the evaluation of their individual biological activities. This can be achieved using chiral high-performance liquid chromatography (HPLC).

Exemplary HPLC Separation Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate), is typically effective for separating enantiomers and diastereomers of amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the chlorophenyl group absorbs (e.g., ~220 nm) is suitable.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Caption: Logical workflow for the separation of the four stereoisomers of this compound.

Spectroscopic and Crystallographic Analysis

Definitive structural elucidation and stereochemical assignment require spectroscopic and crystallographic analysis. While no specific data for this compound is currently available, the expected spectral characteristics can be inferred from its structural analogues.

| Analytical Technique | Expected Data for this compound |

| ¹H NMR | Aromatic protons (doublets, ~7.0-7.5 ppm), benzylic proton (CH-OH, doublet, ~4.5-5.0 ppm), CH-NH₂ proton (multiplet, ~3.0-3.5 ppm), methyl protons (doublet, ~0.8-1.2 ppm), and exchangeable OH and NH₂ protons. |

| ¹³C NMR | Aromatic carbons (~120-140 ppm), benzylic carbon (C-OH, ~70-80 ppm), C-NH₂ carbon (~50-60 ppm), and methyl carbon (~10-20 ppm). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (185.65 for C₉H₁₂ClNO) and characteristic fragmentation patterns. |

| IR Spectroscopy | O-H and N-H stretching bands (~3200-3500 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and a C-Cl stretching band (~1000-1100 cm⁻¹). |

| X-ray Crystallography | Would provide the definitive 3D structure and absolute stereochemistry of a single stereoisomer, if suitable crystals can be obtained. |

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, its structural similarity to known neuroactive compounds suggests several potential mechanisms of action that warrant investigation.

Potential as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Many phenethylamine derivatives act as reuptake inhibitors of monoamine neurotransmitters. The presence of the amino and hydroxyl groups, along with the phenyl ring, are features found in several SNRIs.

Exemplary Serotonin Transporter (SERT) Binding Assay Protocol:

-